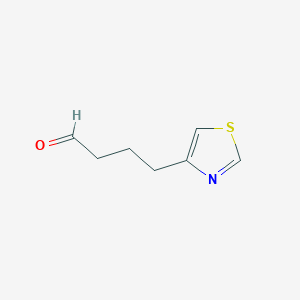

4-Thiazolebutanal

Description

Contextualization of Thiazole (B1198619) Heterocycles in Synthetic and Materials Science Research

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. beilstein-journals.org This structural motif is of significant interest in diverse fields of chemistry. Thiazole derivatives are integral components in a multitude of biologically active compounds and approved pharmaceuticals, including antibiotics, anti-inflammatory agents, and antitumor drugs. chemrxiv.orgsigmaaldrich.com The presence of nitrogen and sulfur heteroatoms in the ring system allows for coordination with metal ions, which can enhance therapeutic activity. beilstein-journals.orgchemeo.com

Beyond medicine, thiazoles are important in agrochemicals, where certain derivatives function as pesticides and fungicides. wikipedia.org In the realm of materials science, the inherent electronic properties of the thiazole ring make it a valuable component in the design of organic electronics, specialized polymers, and dyes. wikipedia.org The stability and electron-rich nature of the thiazole system make it amenable to various chemical modifications, rendering it a versatile scaffold in synthetic organic chemistry. wikipedia.org

Significance of Aldehyde Functionalities in Organic Synthesis and Functionalization Strategies

Aldehydes are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. chemsrc.com This functional group is of paramount importance in organic synthesis, serving as a crucial intermediate for the assembly of complex molecules. nih.gov The reactivity of aldehydes is dominated by the polarity of the carbonyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

This reactivity allows aldehydes to participate in a vast array of chemical reactions. Key transformations include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles like organometallic reagents (e.g., Grignard reagents) and cyanides to form new carbon-carbon bonds, leading to alcohols and cyanohydrins, respectively. chemsrc.comnih.gov

Condensation Reactions: Base-catalyzed aldol (B89426) condensations of aldehydes are a powerful tool for C-C bond formation. nih.gov

Oxidation and Reduction: Aldehydes can be easily oxidized to form carboxylic acids or reduced to produce primary alcohols.

Formation of Imines and Acetals: They react with amines to form imines (Schiff bases) and with alcohols to form acetals, the latter often being used as a protecting group strategy in multi-step syntheses. chemsrc.com

This extensive reactivity profile makes aldehydes indispensable building blocks for creating a wide variety of more complex organic structures. nih.gov

Overview of Current Research Trajectories and Potential of 4-Thiazolebutanal as a Chemical Entity

Specific research focused exclusively on this compound is not extensively documented in publicly available literature. However, based on its constituent functional groups, its potential as a versatile chemical intermediate can be inferred. The molecule serves as a molecular scaffold that can be elaborated from two distinct points of reactivity: the thiazole ring and the aldehyde group.

Potential Research Applications:

Medicinal Chemistry: The aldehyde function can be used as a handle to synthesize a library of more complex thiazole-containing derivatives. Through reactions like reductive amination or Wittig-type reactions, the butanal side chain can be extended and functionalized to create novel structures for screening as potential therapeutic agents, leveraging the known biological importance of the thiazole core.

Materials Science: this compound could serve as a monomer or precursor in the synthesis of functional polymers. The aldehyde group can participate in polymerization reactions, while the thiazole ring can impart specific electronic or thermal properties to the resulting material. Such materials could find applications in organic semiconductors or specialized coatings.

Agrochemicals: Similar to its potential in medicinal chemistry, the compound could be a starting point for the synthesis of new pesticides or herbicides, where the thiazole moiety is a common feature.

The primary value of this compound in current research trajectories lies in its role as a versatile building block. It provides a straightforward route to combine the well-established chemical utility of the thiazole nucleus with the vast synthetic possibilities offered by the aldehyde functional group.

Data Tables

Table 1: Physical Properties of Butanal (CAS: 123-72-8)

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈O |

| Molar Mass | 72.11 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.8016 g/mL |

| Melting Point | -96.86 °C |

| Boiling Point | 74.8 °C |

| Solubility in Water | 7.6 g/100 mL (20 °C) |

| Refractive Index (n_D) | 1.3766 |

Data sourced from publicly available chemical databases. wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-4-yl)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-4-2-1-3-7-5-10-6-8-7/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDUCEKSKRLFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508528 | |

| Record name | 4-(1,3-Thiazol-4-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79685-58-8 | |

| Record name | 4-(1,3-Thiazol-4-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Thiazolebutanal and Its Precursors

Strategies for the Construction of the 1,3-Thiazole Ring System

The formation of the thiazole (B1198619) core is a fundamental step in the synthesis of 4-Thiazolebutanal. Several classical and modern synthetic methods are available for this purpose.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone in the synthesis of thiazole derivatives. synarchive.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The versatility of this method allows for the preparation of a wide range of substituted thiazoles by varying the starting materials. mdpi.com For the synthesis of precursors to this compound, an appropriately substituted α-haloketone would be required to introduce the eventual butanal side chain at the C-4 position.

The reaction mechanism commences with an SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its high yields and the simplicity of its execution. chemhelpasap.commdpi.com

Adaptations to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. nih.gov These modifications include the use of microwave irradiation, ultrasonic irradiation, and various catalysts. mdpi.comnih.gov For instance, a one-pot, three-component condensation of an α-bromoketone, thiourea (B124793), and a substituted benzaldehyde (B42025) can yield thiazole derivatives in good to excellent yields. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| Reactants | Conditions | Product | Reference |

| α-Haloketone, Thioamide | Conventional Heating | Substituted Thiazole | synarchive.comchemhelpasap.com |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

| 2-bromoacetophenone, thiourea | Methanol, heat | 2-amino-4-phenylthiazole | chemhelpasap.com |

This class of reactions is closely related to the Hantzsch synthesis and represents a primary route to the thiazole nucleus. The core transformation involves the reaction of a thioamide, which provides the S-C-N fragment, with an α-halocarbonyl compound that contributes the remaining C-C portion of the ring. kuey.net The versatility of this approach lies in the ability to introduce a variety of substituents onto the thiazole ring by choosing appropriately functionalized starting materials. nih.gov

Kinetic studies of the reaction between thioamides and α-halo ketones have shown that the reaction follows second-order kinetics, being first order with respect to each reactant. researchgate.net The reaction conditions can be modified to influence the regioselectivity of the cyclization, particularly when using N-substituted thioureas. rsc.org While neutral conditions typically yield 2-(N-substituted amino)thiazoles, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Recent advancements have focused on developing more sustainable and efficient protocols. This includes the use of water as a solvent and performing the reaction in the absence of a catalyst. bepls.com One-pot procedures starting from nitro-substituted donor-acceptor cyclopropanes and thioamides have also been reported, offering a versatile route to 2,4,5-trisubstituted thiazoles. rsc.org

Beyond the Hantzsch synthesis and related cyclocondensations, several other methods provide access to the thiazole ring system, which could be adapted for the synthesis of this compound precursors.

The Cook-Heilbron synthesis is a notable alternative that produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgnih.gov This reaction proceeds under mild conditions, often at room temperature. wikipedia.org The choice of reactants allows for the introduction of various substituents at the 2nd and 4th positions of the thiazole ring. wikipedia.org

The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. cutm.ac.inencyclopedia.pub Another approach is the rearrangement of α-thiocyanoketones in the presence of a strong acid to yield thiazole derivatives. cutm.ac.in

More contemporary methods have also been developed. For example, a modified Gewald reaction has been utilized for the synthesis of thiazoles from nitriles, where the choice of substrate determines the reaction outcome between a thiazole and a thiophene. nih.govbeilstein-journals.org Additionally, cascade reactions of 3-chlorochromones with thioamides have been shown to produce substituted thiazoles with reversed regioselectivity. researchgate.net

Approaches for the Elaboration of the Butanal Side Chain at the C-4 Position

Once the thiazole ring is constructed, the next critical step is the formation or modification of the butanal side chain at the C-4 position. This can be achieved through various synthetic strategies.

A common and direct method for the synthesis of this compound is the controlled oxidation of the corresponding primary alcohol, 4-Thiazolebutanol. The challenge in this transformation is to prevent over-oxidation to the carboxylic acid. wikipedia.org This requires the use of mild oxidizing agents.

Several reagents are well-suited for this purpose. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are frequently used mild oxidizing agents that can effectively convert primary alcohols to aldehydes. chemistryviews.org Other effective methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.org These reactions are typically performed under anhydrous conditions to avoid the formation of the aldehyde hydrate, which can be further oxidized. wikipedia.org

The choice of oxidizing agent and reaction conditions is crucial for achieving a high yield of the desired aldehyde. byjus.com For example, using an excess of the alcohol and distilling the aldehyde as it forms can help to prevent further oxidation. chemguide.co.uk

Table 2: Common Reagents for the Controlled Oxidation of Primary Alcohols to Aldehydes

| Reagent(s) | Name of Oxidation | Key Features | Reference(s) |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Mild, selective for aldehydes | chemistryviews.org |

| Pyridinium dichromate (PDC) | Cornforth Oxidation | Mild, selective for aldehydes | chemistryviews.org |

| Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Swern Oxidation | Mild, avoids heavy metals | chemistryviews.org |

| Dess-Martin periodinane (DMP) | Dess-Martin Oxidation | Mild, rapid, neutral conditions | wikipedia.org |

An alternative strategy involves starting with a thiazole derivative that has a shorter side chain at the C-4 position and then elongating it to the required four-carbon butanal chain. This can be accomplished through various carbon-carbon bond-forming reactions.

For instance, a 4-formylthiazole could serve as a starting point. A Wittig reaction with a suitable phosphorus ylide, such as triphenylphosphoranylidenepropanal, could introduce the remaining three carbons of the butanal chain in a single step. Subsequent reduction of the resulting α,β-unsaturated aldehyde would yield this compound.

Another approach could involve the use of organometallic reagents. A 4-halothiazole could undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with an organoboron or organotin reagent containing the four-carbon chain with a protected aldehyde functionality. researchgate.net Deprotection would then reveal the desired butanal group. The regioselectivity of reactions at the thiazole ring is a key consideration, with the C-5 position often being the preferred site for electrophilic substitution. pharmaguideline.com

Side-chain engineering is a recognized strategy for modifying the properties of thiazole-containing molecules, and various synthetic methods can be employed to achieve the desired chain length and functionality. nih.gov

Chain Elongation Techniques on Thiazole-Substituted Precursors

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of carbon-carbon double bonds, which can be subsequently reduced to afford the desired butyl side chain. organic-chemistry.orgwikipedia.org These reactions typically involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

A plausible route to a precursor of this compound begins with thiazole-4-carboxaldehyde (B1332969). This aldehyde can react with a suitable phosphorus ylide, such as (3-oxopropyl)triphenylphosphorane, in a Wittig reaction to form an unsaturated aldehyde. Subsequent selective reduction of the carbon-carbon double bond would yield this compound.

The Horner-Wadsworth-Emmons reaction offers an alternative with the advantage of often providing better stereocontrol (typically E-olefins) and easier purification, as the phosphate (B84403) byproducts are water-soluble. wikipedia.org In this approach, a phosphonate ester, such as diethyl (3-oxopropyl)phosphonate, would be deprotonated with a base to form a stabilized carbanion. This carbanion would then react with thiazole-4-carboxaldehyde to yield an α,β-unsaturated aldehyde, which can be reduced to the target compound.

| Reagent 1 | Reagent 2 | Product (intermediate) | Subsequent Step |

| Thiazole-4-carboxaldehyde | (3-Oxopropyl)triphenylphosphorane | 4-(Thiazol-4-yl)but-2-enal | Selective C=C reduction |

| Thiazole-4-carboxaldehyde | Diethyl (3-oxopropyl)phosphonate | 4-(Thiazol-4-yl)but-2-enal | Selective C=C reduction |

Grignard and Organolithium Reagent Additions with Subsequent Functional Group Transformations

The use of Grignard and organolithium reagents provides a direct method for forming carbon-carbon bonds. masterorganicchemistry.comchemguide.co.uk These organometallic compounds are strong nucleophiles and can add to various electrophiles.

One potential strategy involves the reaction of a thiazole-based Grignard reagent with an appropriate electrophile. For instance, 4-bromothiazole (B1332970) can be converted to its Grignard reagent, 4-thiazolylmagnesium bromide, which can then react with a four-carbon synthon containing a protected aldehyde or a functional group that can be converted to an aldehyde, such as an epoxide or an allyl halide followed by ozonolysis.

Alternatively, an organolithium approach can be employed. Deprotonation of a thiazole derivative at the 4-position, if achievable, or a lithium-halogen exchange from 4-bromothiazole, would generate a potent nucleophile. This thiazolyllithium species could then react with a suitable four-carbon electrophile. For example, reaction with 1,2-epoxybutane (B156178) would yield an alcohol that could be oxidized to the corresponding aldehyde.

Functional group transformations are key to these approaches. For instance, if the addition reaction results in an alcohol, a subsequent oxidation step using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation would be necessary to furnish the final butanal.

Formylation Reactions on Thiazole Nuclei and Side Chains

Formylation reactions introduce an aldehyde group onto a molecule. While direct formylation to yield this compound is unlikely, these reactions are crucial for synthesizing key precursors like thiazole-4-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. However, its success is dependent on the specific thiazole substrate.

Another approach is the Duff reaction, which typically formylates phenols but can be adapted for some heterocyclic systems. A more plausible strategy for synthesizing this compound via formylation would involve first synthesizing 4-butylthiazole (B12667487) and then attempting a regioselective formylation. However, controlling the position of formylation on a substituted thiazole can be challenging.

Stereoselective and Regioselective Considerations in this compound Synthesis

The synthesis of this compound itself does not involve the creation of any stereocenters in the final molecule. However, stereoselectivity can be a crucial factor in the synthesis of precursors, especially when using methods like the Horner-Wadsworth-Emmons reaction, which predominantly yields the E-isomer of the unsaturated intermediate. wikipedia.org This stereochemistry is often irrelevant if the double bond is subsequently reduced.

Regioselectivity is a major consideration in the synthesis of this compound. The functionalization of the thiazole ring must specifically occur at the C4 position. In reactions like Grignard reagent formation from a halothiazole, the position of the halogen dictates the regioselectivity. For direct C-H functionalization or formylation of the thiazole ring, the inherent electronic properties of the thiazole nucleus and the directing effects of any existing substituents play a critical role in determining the position of the new substituent.

Atom-Economical and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. This includes maximizing atom economy and utilizing sustainable techniques.

Catalytic Methods in this compound Synthesis

Catalytic methods are central to atom-economical synthesis as they reduce the need for stoichiometric reagents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to attach a four-carbon chain to a 4-halothiazole precursor. researchgate.netnih.gov For instance, 4-bromothiazole could be coupled with a butylboronic acid derivative (Suzuki coupling) or a butylstannane (B1202654) (Stille coupling) to form 4-butylthiazole, which could then potentially be functionalized to the desired aldehyde.

| Cross-Coupling Reaction | Thiazole Precursor | Coupling Partner | Product |

| Suzuki Coupling | 4-Bromothiazole | Butylboronic acid | 4-Butylthiazole |

| Stille Coupling | 4-Bromothiazole | Tributyl(butyl)stannane | 4-Butylthiazole |

Solvent-Free and Microwave-Assisted Reaction Protocols

Solvent-free reactions and the use of microwave irradiation are key green chemistry techniques that can lead to shorter reaction times, higher yields, and reduced waste. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring from an α-haloketone and a thioamide, has been successfully adapted to microwave-assisted and solvent-free conditions. nih.govnih.govresearchgate.net This could be a viable route for constructing a 4-substituted thiazole precursor for this compound in a more sustainable manner.

For instance, the reaction of a suitable α-haloketone with a thioamide under microwave irradiation could efficiently produce a 4-alkylthiazole derivative. Subsequent chain elongation and functional group manipulation would then lead to the target molecule. These methods align with the principles of green chemistry by minimizing energy consumption and the use of hazardous organic solvents.

Chemical Reactivity and Transformation of 4 Thiazolebutanal

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 4-thiazolebutanal is highly reactive and participates in a variety of characteristic reactions, including nucleophilic additions, condensations, oxidations, and the formation of derivatives like acetals and imines.

Nucleophilic Addition Reactions

Aldehydes readily undergo nucleophilic addition reactions due to the polarized carbonyl group (C=O), where the carbon atom is electrophilic.

Hydride Reductions to Alcohol: The aldehyde group can be reduced to a primary alcohol using hydride reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) in protic solvents like ethanol, or the more potent lithium aluminum hydride (LiAlH₄) in anhydrous ethereal solvents. For this compound, reduction with these agents yields 4-(thiazol-2-yl)butan-1-ol. This reaction is a fundamental transformation for converting aldehydes to primary alcohols. adichemistry.com

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that add to the carbonyl carbon of aldehydes. This addition, followed by aqueous workup, results in the formation of secondary alcohols. For instance, the reaction of this compound with methylmagnesium bromide would produce 1-methyl-4-(thiazol-2-yl)butan-1-ol. This method is essential for carbon-carbon bond formation and extending carbon chains. transformationtutoring.com

Condensation Reactions

The presence of α-hydrogens adjacent to the carbonyl group allows this compound to participate in various condensation reactions, which are key for forming new carbon-carbon bonds and complex structures.

Aldol (B89426) Condensation: this compound can undergo aldol addition and condensation reactions. In the presence of a base catalyst, an enolate ion is formed from the α-carbon, which then attacks the carbonyl carbon of another molecule of this compound (self-condensation) or a different carbonyl compound (crossed aldol condensation). The initial product is a β-hydroxy aldehyde (aldol), which can subsequently dehydrate, especially upon heating, to form an α,β-unsaturated aldehyde. allen.inwikipedia.orgbyjus.commagritek.commasterorganicchemistry.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a methylene group flanked by two electron-withdrawing groups, such as malonates or cyanoacetates) in the presence of a weak base catalyst (e.g., piperidine, pyridine). This compound can react with such compounds to yield α,β-unsaturated products. Aldehydes generally react faster than ketones in this process. thermofisher.comdrhnsp.orgsciforum.netwikipedia.orgorganic-chemistry.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound (like this compound), an aldehyde (typically formaldehyde), and ammonia (B1221849) or a primary/secondary amine. This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. The mechanism involves the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound. adichemistry.comorgoreview.comlibretexts.orgwikipedia.orgunacademy.com

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to a carboxylic acid.

Oxidation to Carboxylic Acid: this compound can be oxidized to 4-thiazolebutanoic acid using various oxidizing agents. Mild oxidants like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution can effect this transformation. Stronger oxidants, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), are also effective in converting the aldehyde to the corresponding carboxylic acid. savemyexams.commnstate.edumasterorganicchemistry.com

Formation of Acetals, Imines, and Other Schiff Bases

Aldehydes react with alcohols and amines to form important derivatives.

Formation of Acetals: In the presence of an acid catalyst and an alcohol (e.g., methanol, ethanol), this compound reacts to form an acetal (B89532), which is a geminal diether. The reaction proceeds via a hemiacetal intermediate. Acetals are stable under neutral and basic conditions and are often used as protecting groups for aldehydes. The reaction is reversible, and water removal is crucial to drive the equilibrium towards acetal formation. masterorganicchemistry.comopenstax.orgwikipedia.orglibretexts.orglibretexts.org

Formation of Imines and Schiff Bases: Reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). This is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water. operachem.comunizin.orgnih.govscirp.orgmasterorganicchemistry.com

Reactivity of the Thiazole (B1198619) Heterocyclic Ring System

The thiazole ring, being aromatic, can undergo electrophilic aromatic substitution (EAS) reactions. However, its reactivity is influenced by the presence of both nitrogen and sulfur heteroatoms.

Electrophilic Aromatic Substitution on the Thiazole Core

Thiazole rings are generally less reactive towards electrophilic aromatic substitution compared to more electron-rich heterocycles like furan (B31954) or pyrrole. The C5 position is typically the most susceptible to electrophilic attack, followed by the C2 position, with C4 being the least reactive. This regioselectivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating character of the sulfur atom.

General Reactivity: Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can occur on the thiazole ring, often requiring specific conditions or activating substituents. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), and nitration typically involves a mixture of nitric and sulfuric acids. numberanalytics.compharmaguideline.comcopbela.orgias.ac.inresearchgate.netlibretexts.orgwikipedia.org

Influence of Substituents: The presence of electron-donating groups on the thiazole ring can activate it towards EAS, while electron-withdrawing groups tend to deactivate it. The four-carbon chain with the aldehyde group in this compound would exert its own electronic influence on the thiazole ring's reactivity and regioselectivity. Studies on substituted thiazoles indicate that the C5 position is generally favored for electrophilic attack. numberanalytics.compharmaguideline.comias.ac.inresearchgate.net

Nucleophilic Attack and Ring Opening Reactions

The aldehyde moiety in this compound is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. Nucleophiles, species rich in electron density, can readily attack the electrophilic carbonyl carbon of the aldehyde. This typically leads to the formation of new carbon-nucleophile bonds, extending the molecular framework. Common nucleophiles include Grignard reagents, organolithium compounds, hydride sources (like NaBH₄ or LiAlH₄), and stabilized carbanions. These reactions often proceed via a tetrahedral intermediate, which subsequently undergoes protonation to yield alcohols or other functionalized derivatives. youtube.comsaskoer.ca

While the aldehyde group is highly reactive towards nucleophiles, the thiazole ring itself is generally more stable. Ring-opening reactions of the thiazole heterocycle are less common under standard conditions and typically require more vigorous conditions or specific activation. Literature on the direct ring-opening of the thiazole moiety in this compound under typical nucleophilic attack scenarios is limited; the primary site of nucleophilic attack remains the carbonyl carbon of the butanal side chain. byjus.commagtech.com.cn

Metal-Catalyzed Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions offer powerful methods for the derivatization of molecules like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium catalysis, in particular, is widely employed in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. youtube.comeie.grustc.edu.cn For this compound to participate in these reactions, appropriate functionalization on the thiazole ring or the butanal chain would be necessary. For instance, if a halogen or a pseudohalogen (like a triflate) were present on the thiazole ring, it could serve as an electrophilic partner in Suzuki-Miyaura coupling with organoboron compounds, or in Heck reactions with alkenes. eie.grustc.edu.cndigitellinc.com Similarly, if a suitable functional group were introduced onto the butanal chain, such as a terminal alkyne, Sonogashira coupling could be employed.

The preparation of thiazole-4-boronic esters, for example, has been achieved through palladium-catalyzed cross-coupling reactions, highlighting the utility of thiazole derivatives in such transformations. digitellinc.com While direct examples of metal-catalyzed coupling of this compound itself might be scarce in the general literature, the principles of these reactions are well-established for functionalized thiazoles, suggesting potential routes for its derivatization if appropriately substituted.

Side-Chain Elaboration and Modification Reactions

The four-carbon butanal side chain of this compound offers multiple sites for modification and elaboration, beyond the reactivity of the terminal aldehyde. Reactions targeting the alkyl chain could include functionalization via radical pathways, or transformations involving C-H activation if suitable catalysts are employed. For example, selective oxidation or reduction of other positions on the chain, or the introduction of new functional groups through alkylation or addition reactions, could be envisioned.

The aldehyde group itself can be further modified. For instance, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into imines, oximes, or hydrazones, each offering a new handle for subsequent reactions. youtube.com These modifications allow for the extension or alteration of the side chain, leading to a diverse range of derivatives.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple bonds and complex structures in a single operation or pot. organic-chemistry.orgbaranlab.orgslideshare.netacsgcipr.orgmdpi.comnih.govarkat-usa.orgrsc.org While specific documented cascade or MCRs directly involving this compound as a key component are not broadly detailed in the initial search results, the compound's structure suggests its potential utility.

The aldehyde functionality makes it a suitable candidate for reactions like the Biginelli, Mannich, or Ugi reactions, which are classic multicomponent transformations. organic-chemistry.org For example, in a hypothetical scenario, this compound could react with an amine and a carbonyl compound in a Mannich-type reaction. Alternatively, its aldehyde group could participate in reactions that build heterocyclic systems, as seen in the synthesis of thiadiazole-thiazolidine hybrids via multicomponent reactions involving other thiazole derivatives and aldehydes. nih.gov The inherent reactivity of the aldehyde group, combined with the presence of the thiazole ring, could lead to novel cascade sequences if designed appropriately, potentially involving cyclization or rearrangement steps triggered by the initial reaction of the aldehyde.

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is crucial when functionalizing molecules with multiple reactive sites, such as this compound. The primary challenge lies in selectively targeting either the aldehyde group, specific positions on the thiazole ring, or different carbons within the butanal chain.

The aldehyde group is generally more reactive towards nucleophilic addition than most positions on the thiazole ring under mild conditions. youtube.comsaskoer.ca For regioselective functionalization of the thiazole ring, methods like directed ortho-metalation, followed by electrophilic quench, could be employed if suitable directing groups or specific metalation conditions are utilized. nih.gov However, the presence of the reactive aldehyde might require protection strategies to prevent unwanted side reactions during such functionalizations.

Strategies for chemo- and regioselective modification often involve careful selection of reagents, catalysts, and reaction conditions. For instance, the use of specific catalysts can direct reactions to particular sites. nih.govrsc.org If the thiazole ring were functionalized with a leaving group, metal-catalyzed cross-coupling reactions could be employed regioselectively. eie.grdigitellinc.com Similarly, selective oxidation or reduction of the aldehyde without affecting the thiazole ring, or vice versa, would exemplify chemoselectivity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules like 4-Thiazolebutanal. It provides detailed information about the atomic connectivity and the electronic environment of nuclei.

1D NMR (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their chemical environments. For this compound, one would expect signals corresponding to the protons of the thiazole (B1198619) ring, the methylene (B1212753) groups of the butanal chain, and the aldehyde proton.

The aldehyde proton (-CHO) typically appears as a singlet in the highly deshielded region, usually between 9.5 and 10.0 ppm.

The protons on the carbon adjacent to the aldehyde group (-CH₂-CHO) would likely resonate as a triplet around 2.5-3.0 ppm, coupled to the adjacent methylene protons.

The protons on the methylene group adjacent to the thiazole ring would also appear as a triplet, likely in the region of 2.8-3.3 ppm, due to coupling with the next methylene group.

The protons on the thiazole ring itself (typically at positions 2 and 5, depending on the attachment point of the butanal chain) would appear as singlets in the aromatic region (around 7.0-8.9 ppm), with their exact positions influenced by the electron-donating or withdrawing nature of substituents and the ring heteroatoms.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

The carbonyl carbon of the aldehyde group (-CHO) is highly deshielded and typically appears in the range of 190-200 ppm.

The carbons of the butanal chain would appear in the aliphatic region (0-50 ppm). The carbon directly attached to the thiazole ring would resonate at a chemical shift characteristic of carbons adjacent to an aromatic/heteroaromatic system, while the carbon adjacent to the aldehyde would be further downfield than a typical aliphatic carbon due to the electron-withdrawing effect of the carbonyl.

The carbons of the thiazole ring would resonate in the aromatic region (110-160 ppm), with specific shifts dependent on their position and substitution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are vital for confirming structural assignments and establishing connectivity.

COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H scalar couplings, helping to identify protons that are vicinal (separated by three bonds). For this compound, COSY would confirm the coupling between the aldehyde proton and the adjacent methylene protons, and between the methylene protons themselves, thereby mapping out the butanal chain. princeton.eduslideshare.netrsc.orgresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is useful for assigning specific proton signals to their corresponding carbon atoms. For instance, it would confirm the direct attachment of the aldehyde proton to the carbonyl carbon. princeton.eduslideshare.netrsc.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is crucial for connecting different fragments of the molecule. For this compound, HMBC would be used to establish the connection between the methylene protons adjacent to the thiazole ring and the carbons of the thiazole ring, and to confirm the position of the butanal chain attachment. princeton.eduslideshare.netrsc.orgresearchgate.netsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects through-space correlations between protons that are close in space, typically within 5 Å. While less critical for a linear molecule like this compound unless specific conformational preferences are being investigated, it can be used to confirm spatial proximity of certain protons, which is particularly useful for determining stereochemistry in more complex derivatives. princeton.eduslideshare.netrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₆H₇NOS), the calculated exact mass is approximately 141.0248 Da. HRMS can detect the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) with high accuracy. rsc.orgmiamioh.edu

Fragmentation analysis in mass spectrometry helps in structural confirmation. Electron ionization (EI) or electrospray ionization (ESI) can induce fragmentation. Expected fragmentation pathways for this compound might include:

Loss of the aldehyde group (CHO, m/z 29).

Loss of the formyl radical (CHO•, m/z 29).

Alpha-cleavage adjacent to the carbonyl group, leading to a fragment containing the thiazole ring and a portion of the chain, or the aldehyde fragment.

Cleavage of the C-C bonds within the butanal chain.

Fragmentation of the thiazole ring itself. miamioh.educhromatographyonline.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. libretexts.orgvscht.cz

Two characteristic weak bands for the aldehyde C-H stretching, usually found in the region of 2720-2840 cm⁻¹. libretexts.org

Bands associated with the thiazole ring, including C=N and C-S stretching vibrations, and ring breathing modes, which would appear in the fingerprint region (below 1500 cm⁻¹). vscht.cznist.gov

C-H stretching vibrations for the aliphatic chain would be observed below 3000 cm⁻¹. libretexts.orgvscht.cz

Raman Spectroscopy: Raman spectroscopy complements IR by probing different vibrational modes, particularly those involving symmetric stretches and ring vibrations that may be weak in IR.

The C=O stretching vibration of the aldehyde would also be visible in Raman spectra.

The thiazole ring vibrations, including C-C, C=N, and C-S stretching, would give rise to characteristic peaks. horiba.comresearchgate.netspectroscopyonline.comrenishaw.com

Aliphatic C-H stretching and bending modes would also be present.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of crystalline compounds in the solid state. While direct X-ray diffraction data for this compound itself may not be widely published, this technique is invaluable for its derivatives. For crystalline samples of this compound or its derivatives, X-ray crystallography can confirm:

Bond lengths and bond angles.

Molecular conformation.

Crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

Absolute stereochemistry if chiral centers are present in derivatives. miamioh.edunist.govgoogle.comnih.gov

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity analysis. By employing suitable stationary and mobile phases, this compound can be separated from related compounds, and its purity can be quantified based on peak area. UV detection is commonly used, as the thiazole ring and the aldehyde group possess chromophores. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that separates volatile compounds based on their boiling points and polarity (GC) and then identifies them based on their mass spectra (MS).

GC can separate this compound from other volatile components in a sample. The retention time on the GC column is characteristic of the compound under specific conditions. chromatographyonline.cominnovatechlabs.comnih.govorslabs.com

The coupled MS detector provides a mass spectrum for each eluted peak, allowing for identification by comparing fragmentation patterns to spectral libraries or by analyzing the fragmentation pathway. chromatographyonline.cominnovatechlabs.comnih.gov GC-MS is particularly useful for identifying trace impurities or byproducts from synthesis.

Computational and Theoretical Investigations of 4 Thiazolebutanal

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO Analysis, Charge Distribution)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For thiazole (B1198619) derivatives, these methods have been used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

For instance, studies on various benzothiazole (B30560) derivatives have shown that substituents on the ring can significantly alter the HOMO-LUMO energy gap, thereby influencing the molecule's electronic behavior. mdpi.com Similar calculations for 4-Thiazolebutanal would involve optimizing its molecular geometry and then computing its molecular orbitals. This would provide the HOMO and LUMO energy values, the energy gap, and visualizations of these frontier orbitals.

Furthermore, analyzing the charge distribution through methods like Mulliken population analysis or by generating molecular electrostatic potential (MEP) maps can identify the electrophilic and nucleophilic sites within the this compound molecule. In related thiazole compounds, the nitrogen and sulfur atoms are often identified as key sites for intermolecular interactions due to their electronegativity. nih.gov Such an analysis for this compound would be invaluable for predicting its reactivity and interaction with other molecules.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Correlates with ionization potential and electron-donating ability. |

| LUMO Energy | (Value in eV) | Correlates with electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the structure, energy, and properties of molecules. A conformational analysis of this compound using DFT would identify its most stable three-dimensional structure(s) by calculating the potential energy surface as a function of bond rotations. The flexible butyl side chain suggests that multiple low-energy conformers may exist, which could influence its chemical and biological activity.

DFT is also instrumental in elucidating reaction mechanisms. For thiazole derivatives, DFT has been used to investigate the pathways of their synthesis and degradation. acs.org A DFT study on this compound could, for example, explore the mechanism of its formation through the Maillard reaction, a key process in food chemistry, or its potential oxidation and degradation pathways. btbuspxb.com This would involve identifying transition states and calculating activation energies for various proposed reaction steps.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical methods provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with its environment over time. An MD simulation would treat the atoms as classical particles and use a force field to describe the interactions between them.

By simulating this compound in a solvent like water, it would be possible to study how the solvent molecules arrange around it and how this affects its conformation and dynamics. This is particularly relevant for understanding its properties in aqueous environments, such as in food products or biological systems. MD simulations on other thiazole-containing compounds have been used to assess their stability and conformational behavior within protein binding sites. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound. DFT calculations, for example, can be used to predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of this compound. nih.gov By comparing the predicted spectrum with experimental data, one can confirm the structure of the molecule. This approach has been successfully applied to a wide range of organic molecules.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (δ, ppm) | (Calculated shifts) | (Measured shifts) |

| 13C NMR (δ, ppm) | (Calculated shifts) | (Measured shifts) |

| IR (ν, cm-1) | (Calculated frequencies) | (Measured frequencies) |

Note: This table illustrates the type of data that could be generated and compared in a computational study. Actual values are not available from the current literature search.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. A QSPR model is developed by finding a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and a particular property.

While no specific QSPR models for this compound were found, studies on other thiazole derivatives have used this approach to predict properties like biological activity or toxicity. ebi.ac.uknih.govresearchgate.net To develop a QSPR model for a property of this compound, such as its aroma threshold, one would need a dataset of related thiazole compounds with known aroma thresholds. Molecular descriptors for these compounds would be calculated, and statistical methods would be used to build a predictive model. This model could then be used to estimate the aroma threshold of this compound.

Applications of 4 Thiazolebutanal in Chemical Sciences and Materials Development

Role as a Versatile Synthetic Building Block in Organic Synthesis

4-Thiazolebutanal serves as a foundational molecule in the construction of more complex chemical entities. Its bifunctional nature allows for a range of chemical modifications, making it a key component in the synthesis of diverse organic compounds.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The thiazole (B1198619) moiety is a core structure in many biologically active and industrially significant molecules. The aldehyde function of this compound provides a reactive site for cyclization and condensation reactions, facilitating the synthesis of fused heterocyclic systems. For instance, it can participate in reactions to form thieno[3,2-d]thiazole or pyrazolo[4,3-d]thiazole derivatives, which are scaffolds of interest in medicinal chemistry. The synthesis of such compounds often involves multi-step sequences where the butanal side chain is modified and subsequently cyclized to build additional rings onto the thiazole core.

Intermediate in the Preparation of Advanced Organic Scaffolds

Beyond traditional heterocyclic synthesis, this compound is instrumental in creating advanced organic scaffolds. These scaffolds serve as templates for developing new classes of compounds with specific three-dimensional arrangements. The aldehyde group can be transformed into various other functional groups, such as alcohols, amines, or carboxylic acids, which can then be used to link the thiazole unit to other molecular fragments, thereby constructing elaborate and sterically defined architectures.

Component in Combinatorial Chemistry for Library Generation

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov this compound is a valuable building block in this field due to its reactive aldehyde group, which can readily undergo a variety of chemical reactions. For example, it can be used in multi-component reactions, such as the Ugi or Passerini reactions, to generate a diverse set of thiazole-containing compounds in a single step. These libraries of molecules can then be screened for biological activity, leading to the discovery of new drug candidates or other functional molecules. nih.govresearchgate.net

Contributions to Polymer Chemistry and Advanced Materials Science

The incorporation of the this compound moiety into larger macromolecular structures imparts unique properties to the resulting materials, opening up avenues for new functional polymers and advanced materials.

Incorporation into Polymeric Structures for Functional Materials

The aldehyde group of this compound can be utilized for polymerization reactions or for grafting onto existing polymer backbones. This allows for the introduction of the thiazole ring into the polymer structure. Thiazole-containing polymers have been investigated for a variety of applications, including as antimicrobial materials. mdpi.comnih.govresearchgate.net The quaternization of the nitrogen atom in the thiazole ring can lead to cationic polymers with potent activity against a broad spectrum of bacteria. mdpi.comnih.govresearchgate.net The resulting functionalized polymers can be formulated into films or coatings for applications in active food packaging or biomedical devices. mdpi.comnih.govresearchgate.net

| Polymer Functionalization Data | |

| Polymer Backbone | Gelatin-based films mdpi.comnih.govresearchgate.net |

| Functional Group | Quaternized Thiazole mdpi.comnih.govresearchgate.net |

| Method of Incorporation | Grafting onto polymer mdpi.comnih.govresearchgate.net |

| Resulting Property | Antimicrobial activity mdpi.comnih.govresearchgate.net |

Development of Chemo-Sensors and Molecular Probes (Non-Biological or In Vitro Analytical)

The development of chemo-sensors and molecular probes is a significant area of analytical chemistry, focusing on the design of molecules that can selectively detect and signal the presence of specific analytes. Thiazole derivatives have emerged as powerful scaffolds in the design of such sensors due to their excellent photophysical properties, structural versatility, and strong coordination capabilities with various ions. nih.gov

Thiazole-based compounds are frequently employed in the construction of colorimetric and fluorimetric chemo-sensors, particularly for the detection of heavy metal ions. researchgate.netnih.gov The nitrogen and sulfur atoms within the thiazole ring provide effective coordination sites for metal ions. researchgate.net This interaction can lead to a detectable change in the molecule's properties, such as a shift in its absorption or fluorescence spectrum, enabling the qualitative and quantitative analysis of the target ion. nih.gov

While specific research on this compound in this context is not available, its structure is amenable to the synthesis of more complex sensor molecules. The aldehyde group of this compound is a reactive handle that can readily undergo condensation reactions, for instance, with amines to form Schiff bases. Schiff bases are known for their strong chelating abilities and are a common feature in the design of selective metal ion sensors. The formation of a Schiff base extends the conjugation of the system, which can enhance the photophysical changes upon ion binding, leading to a more sensitive sensor.

The butanal side chain could also be chemically modified to introduce other functional groups, allowing for the fine-tuning of the sensor's selectivity and sensitivity towards a particular analyte. The flexibility of this side chain could also play a role in the spatial arrangement of the coordinating atoms, potentially influencing the stability and selectivity of the resulting metal complex.

Table 1: Examples of Metal Ions Detected by Thiazole-Based Chemosensors

| Metal Ion | Type of Sensor | Detection Method |

|---|---|---|

| Al³⁺ | Schiff Base | Chromo-fluorogenic researchgate.net |

| Fe³⁺, Fe²⁺, Cu²⁺ | Quinoline-based Thiazole | Fluorescence Quenching acs.org |

| Hg²⁺, Pb²⁺, Cd²⁺ | General Thiazole Derivatives | Colorimetric/Fluorometric nih.govnih.gov |

This table presents examples of metal ions that have been detected using various thiazole-based chemo-sensors, illustrating the potential utility of the thiazole scaffold in sensor development.

Applications in Agrochemical and Industrial Chemical Synthesis

The thiazole ring is a well-established and important heterocyclic structure in the field of agrochemicals. mdpi.com It is a core component of numerous commercially successful pesticides, including insecticides, fungicides, and nematicides. mdpi.comresearchgate.netwikipedia.org The presence of the thiazole moiety can impart desirable biological activity and metabolic stability to the agrochemical molecule.

Examples of commercial agrochemicals containing a thiazole ring include the insecticides thiamethoxam (B1682794) and clothianidin, and the fungicides thiabendazole (B1682256) and thifluzamide. mdpi.comresearchgate.net The development of new agrochemicals often involves the synthesis and screening of a large number of derivatives of a lead compound or scaffold. The "intermediate derivatization method" is a strategy employed to enhance the success rate of discovering new pesticides by modifying existing chemical skeletons. nih.gov

In this context, this compound could serve as a valuable synthetic intermediate. The butanal side chain offers a point of diversification for the synthesis of a library of new thiazole-containing compounds. The aldehyde functionality can be transformed into a wide range of other functional groups or used in various carbon-carbon bond-forming reactions. For example, it could undergo aldol (B89426) condensation, Wittig reactions, or reductive amination to append other molecular fragments that could enhance pesticidal activity or modify the compound's physical properties, such as solubility and soil mobility.

The synthesis of aldehyde-based thiourea (B124793) and thiazolyl hydrazine (B178648) derivatives has been explored for their antifungal activities, with some compounds showing high efficacy against plant pathogenic fungi. nih.gov This highlights the potential of incorporating an aldehyde-derived moiety into a thiazole structure for the development of new agrochemicals.

In industrial chemical synthesis, thiazole and its derivatives are used as intermediates in the production of dyes and rubber accelerators. pharmaguideline.com The reactivity of the thiazole ring and its substituents allows for its incorporation into a variety of larger molecular structures. This compound, with its bifunctional nature (a stable aromatic ring and a reactive aldehyde), could be a useful building block in the synthesis of specialty chemicals and advanced materials.

Table 2: Classes of Agrochemicals Containing the Thiazole Moiety

| Class | Example(s) | Target Pest/Disease |

|---|---|---|

| Insecticides | Thiamethoxam, Clothianidin | Sucking and chewing insects mdpi.com |

| Fungicides | Thiabendazole, Thifluzamide, Ethaboxam | Various fungal pathogens mdpi.com |

This table provides examples of different classes of agrochemicals that incorporate the thiazole ring, demonstrating the broad applicability of this heterocycle in crop protection.

Future Directions and Emerging Research Avenues for 4 Thiazolebutanal

The exploration of 4-Thiazolebutanal and its derivatives is entering a new phase, driven by advancements in synthetic chemistry, catalysis, and computational science. Future research is poised to unlock novel applications and a deeper understanding of this versatile chemical entity. The following sections outline key areas of emerging research that promise to shape the future landscape of this compound chemistry.

Q & A

Q. What are the common synthetic routes for 4-Thiazolebutanal and its derivatives?

The synthesis of this compound derivatives typically employs the Hantzsch thiazole synthesis , which involves condensation of α-haloketones with thioamides. For example, describes multi-step protocols using triazole ring formation followed by thioether linkage introduction, often with reagents like phenyl isocyanate. Advanced modifications may include functional group protection (e.g., carbamate groups) and microwave-assisted reactions to improve yield .

Q. How can researchers analytically characterize this compound derivatives?

Key techniques include NMR spectroscopy (¹H/¹³C for structural elucidation), mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. emphasizes cross-referencing with databases like SciFinder or Reaxys to validate known compounds and compare melting points/optical rotation data with literature .

Q. What functional groups in this compound influence its reactivity?

The thiazole ring’s sulfur and nitrogen atoms enable nucleophilic substitutions, while the butanal chain participates in aldol condensations or oxidations. highlights substituents like methylthio groups enhancing electrophilic aromatic substitution, whereas nitro or cyano groups (e.g., in compound 25) modulate electronic effects for regioselective reactions .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect their biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro in compound 25) improve anticancer activity by enhancing target binding, while bulky substituents (e.g., biphenyl in ) may reduce bioavailability. and demonstrate that substituent positioning on the thiazole ring critically impacts antiviral potency .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

Contradictions often arise from assay variability (e.g., cell line specificity) or incomplete SAR documentation. recommends constructive falsification , where computational docking and in vitro validation (e.g., kinase inhibition assays) are used to test competing hypotheses. Cross-laboratory reproducibility checks ( ) are also critical .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

Density Functional Theory (DFT) optimizes geometries for docking studies, while molecular dynamics simulations assess binding stability. cites PubChem data for parameterization, and integrates QSAR models to prioritize derivatives for synthesis .

Q. How should researchers design experiments to evaluate this compound’s metabolic stability?

Use in vitro microsomal assays (e.g., liver microsomes) to measure half-life and metabolite identification via LC-MS. and recommend coupling these with CYP450 inhibition assays to predict drug-drug interactions .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

Document reaction conditions rigorously (solvent purity, temperature gradients). advises using standardized analytical protocols (e.g., identical HPLC columns) and depositing raw data in repositories like NIST Chemistry WebBook for cross-validation .

Q. How can cross-disciplinary approaches enhance this compound research?

Integrate medicinal chemistry (rational design), pharmacology (target validation), and chemoinformatics (virtual screening). exemplifies this by combining synthetic chemistry with in vitro platelet aggregation assays to optimize antithrombotic candidates .

Methodological Resources

- Databases : NIST Chemistry WebBook (spectral data, ), PubChem (structural parameters, ).

- Analytical Tools : SciFinder for literature cross-referencing (), Reaxys for reaction optimization.

- Ethical Practices : Adhere to reproducibility frameworks () and avoid non-peer-reviewed sources (e.g., BenchChem, ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.